2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one, with the CAS number 2640818-41-1, is a synthetic compound that belongs to the class of organic molecules known as piperazines. These compounds are characterized by their piperazine skeleton, which is a six-membered ring containing two nitrogen atoms. This specific compound has gained attention due to its potential applications in medicinal chemistry and pharmacology, particularly as a research compound in various scientific studies .
The synthesis of 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves several steps:
The molecular structure of 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can be represented by its molecular formula and a molecular weight of approximately 449.6 g/mol.
CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)
HFLXVZFAXHURLE-UHFFFAOYSA-N
This structure indicates a complex arrangement with multiple functional groups that contribute to its biological activity and interactions .
The compound can participate in various chemical reactions typical for piperazine derivatives:
These reactions are essential for understanding how this compound can be modified or utilized in further synthetic pathways or biological applications .
The mechanism of action for 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully elucidated but is believed to involve interactions with specific receptors in biological systems.
Further studies are needed to clarify these mechanisms and their implications for therapeutic uses .
The physical and chemical properties of 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 449.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties suggest that further characterization through methods like spectroscopy or chromatography would be necessary for practical applications .
The primary applications of 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenyipiperazin-l-yI)ethan-l-one lie in scientific research:
Given its structural complexity and potential biological activity, this compound represents a valuable tool in both academic and industrial research settings .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: